molecular formula C₂₈H₃₇N₃O₄ B1153990 Bilastine N-Oxide

Bilastine N-Oxide

Cat. No.: B1153990
M. Wt: 479.61
Attention: For research use only. Not for human or veterinary use.
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Description

Bilastine N-Oxide is an identified impurity and degradation product of Bilastine, a potent second-generation H1-antihistamine used in the treatment of allergic rhinitis and chronic urticaria . This compound serves as a critical pharmacopoeial reference standard for the analysis and quality control of Bilastine drug substances and finished products. Its primary research application is in analytical method development and validation (AMV), ensuring the specificity and accuracy of test procedures for monitoring impurities during the commercial production of Bilastine . The use of a well-characterized this compound standard is essential for regulatory compliance, particularly in the preparation of Abbreviated New Drug Applications (ANDA), as it helps manufacturers demonstrate control over their synthetic processes and final product quality . By providing a benchmark for this specific impurity, researchers can accurately quantify its presence, study the stability profile of the parent drug, and guarantee that pharmaceutical formulations meet the stringent purity and safety requirements set by international regulatory bodies.

Properties

Molecular Formula

C₂₈H₃₇N₃O₄

Molecular Weight

479.61

Synonyms

1-(4-(2-Carboxypropan-2-yl)phenethyl)-4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine 1-Oxide

Origin of Product

United States

Formation and Mechanistic Pathways of Bilastine N Oxide

Oxidative Degradation of Bilastine (B1667067) as a Precursor

The generation of Bilastine N-Oxide is significantly linked to the oxidative degradation of its parent compound, Bilastine.

Identification as a Primary Oxidative Degradation Product

Forced degradation studies, which are essential for identifying potential degradation products of a drug substance, have consistently identified this compound as a primary product under oxidative stress conditions. researchgate.netsemanticscholar.org These studies help in developing stability-indicating analytical methods for Bilastine. semanticscholar.orgbohrium.com The molecular ion peak corresponding to this compound has been observed at 480.4 Da in mass spectrometry analysis after subjecting Bilastine to oxidative conditions. semanticscholar.org This impurity, also referred to as DP2 in some studies, is formed alongside other degradation products like benzimidazole (B57391) (DP1). researchgate.net

Stress-Induced Formation under Laboratory Conditions (e.g., Hydrogen Peroxide Exposure)

The formation of this compound is readily induced in laboratory settings by exposing Bilastine to oxidizing agents. Hydrogen peroxide (H₂O₂) is a commonly used agent in these stress tests to simulate oxidative degradation. researchgate.netsemanticscholar.orgnih.gov When Bilastine is refluxed with hydrogen peroxide, it degrades to form this compound. semanticscholar.org The conditions for this degradation can vary, but heating at 80°C in the presence of 10% H₂O₂ has been shown to be effective. semanticscholar.org The reaction kinetics of this degradation process have been studied and are influenced by factors such as pH, temperature, and ionic strength. bohrium.com

Table 1: Forced Degradation Conditions for Bilastine

Stress Condition Reagent Temperature Outcome
Oxidative 10% Hydrogen Peroxide 80°C Formation of this compound
Acid Hydrolysis 2.0 M HCl 80°C Degradation of Bilastine
Base Hydrolysis 2.0 M NaOH 80°C -
Neutral Hydrolysis Distilled Water 80°C -

This table is based on data from forced degradation studies. semanticscholar.org

Role of Tertiary Amine Functional Group in Oxidation

The chemical structure of Bilastine contains a piperidine (B6355638) ring, which includes a tertiary amine functional group. google.com This tertiary amine is susceptible to oxidation. researchgate.netnih.govlibretexts.org The nitrogen atom in the piperidine ring has a high electron density, making it a target for oxidizing agents. google.com The oxidation of this tertiary amine leads to the formation of the N-oxide. researchgate.netlibretexts.org The presence of this functional group is a key factor in the oxidative degradation pathway of Bilastine. google.com

Proposed Chemical Reaction Mechanisms for N-Oxidation

The mechanism of N-oxidation of tertiary amines generally involves the nucleophilic attack of the amine on the oxidizing agent. researchgate.net In the case of Bilastine and hydrogen peroxide, the nitrogen of the tertiary amine in the piperidine ring attacks the oxygen of the H₂O₂ molecule. researchgate.net This process leads to the formation of a bilastine N-hydroxide intermediate. researchgate.net Subsequently, a deprotonation step, facilitated by the hydroxide (B78521) ion eliminated in the previous step, results in the final product, this compound. researchgate.net

Biosynthetic or Metabolic Pathways in Preclinical Systems

While oxidative degradation is a significant pathway for the formation of this compound, its formation through biological processes has also been investigated.

In vitro Metabolism Studies in Non-Human Biological Matrices (e.g., Liver Microsomes, Hepatocytes from Animal Models)

In vitro metabolism studies are crucial for understanding how a drug is processed in the body. nih.govmdpi.com For Bilastine, these studies have been conducted using liver microsomes and hepatocytes from various species, including rats and dogs. researchgate.netresearchgate.net The general consensus from these preclinical investigations is that Bilastine undergoes minimal metabolism. nih.gov

Table 2: Summary of In Vitro Metabolism of Bilastine

Biological Matrix Species Observation
Hepatocytes Rat, Dog, Human No significant metabolism of [¹⁴C]-bilastine. researchgate.net
Hepatocytes Dog (180 min incubation) Indication of a minor radioactive component. researchgate.net
Liver Microsomes Human Minimal metabolism (0.46% ± 6.87%). researchgate.net
Cryopreserved Hepatocytes Human Minimal metabolism (1.77% at 1 hr, 5.09% at 4 hr), no metabolites detected. researchgate.net

Comparative Metabolic Stability of Bilastine and Formation of N-Oxide Derivatives in Preclinical Species

Preclinical investigations across various animal species have consistently demonstrated that bilastine possesses high metabolic stability. nih.govscispace.com The drug undergoes minimal biotransformation in all species tested, including rats, mice, and dogs, as well as in humans. nih.govnih.gov Consequently, bilastine does not significantly interact with the cytochrome P450 (CYP) enzyme system, either as an inhibitor or an inducer, which suggests a very low likelihood of metabolic drug-drug interactions. nih.govresearchgate.net

The primary route of elimination for bilastine is the excretion of the unchanged parent drug, with approximately 95% of an administered dose recovered intact in urine and feces. researchgate.netnih.gov In humans, about 67% is excreted in feces and 33% in urine. nih.gov This low metabolic clearance is a key characteristic of its pharmacokinetic profile. researchgate.net

Metabolic Profile of Bilastine in Preclinical Models

SpeciesExtent of MetabolismPrimary Metabolites IdentifiedPrimary Route of ExcretionInteraction with CYP450 System
Rats, Mice, DogsMinimalThis compound (minor)Excretion of unchanged drugNot significant
Humans (for comparison)Minimal / NegligibleNot a significant pathwayExcretion of unchanged drug (~95%)Not significant

Formation as a Process-Related Impurity in Pharmaceutical Synthesis and Storage

This compound is recognized not only as a minor metabolite but also as a process-related impurity and degradation product in the manufacturing and storage of bilastine. omchemlabs.inchemicalbook.comveeprho.com Its formation is a critical aspect of quality control for the active pharmaceutical ingredient (API).

The chemical structure of bilastine includes a piperidine ring, which contains a tertiary amine. The nitrogen atom in this ring is susceptible to oxidation, leading to the formation of the corresponding N-oxide. google.com This transformation can occur under several conditions:

During Synthesis: The presence of oxidizing agents or certain reaction conditions during the chemical synthesis of bilastine can lead to the unwanted formation of this compound. google.com

During Storage (Degradation): Bilastine can degrade over time when exposed to specific stress conditions. omchemlabs.in Forced degradation studies, which are conducted to understand the stability of a drug substance, have shown that bilastine degrades under oxidative stress to form this compound. researchgate.netresearchgate.netchemicalpapers.com Exposure to oxidizing agents like hydrogen peroxide readily converts bilastine to its N-oxide derivative. researchgate.netchemicalpapers.com Other environmental factors such as elevated temperature, humidity, and light can also contribute to the formation of this and other degradation products. omchemlabs.injddtonline.info

The presence of this compound as an impurity presents a challenge for pharmaceutical purification. Its polarity is very close to that of the parent bilastine molecule, making it difficult to separate using standard chromatographic techniques. google.com Therefore, careful control of synthesis and storage conditions is essential to minimize the level of this impurity in the final drug product. omchemlabs.in

Conditions Leading to this compound Formation as an Impurity

ContextContributing FactorsSupporting Evidence
Pharmaceutical SynthesisPresence of oxidizing agents in the reaction mixture.Patent literature describing the susceptibility of the piperidine ring to oxidation during synthesis. google.com
Storage and StabilityExposure to oxidative conditions (e.g., air, peroxides).Forced degradation studies showing formation of N-oxide upon treatment with H₂O₂. researchgate.netresearchgate.net
Storage and StabilityExposure to environmental stress like heat, humidity, and light.General impurity profiling studies identifying it as a degradation product under stress conditions. omchemlabs.inijpsr.com

Analytical Methodologies for Bilastine N Oxide Characterization and Quantification

Chromatographic Techniques for Separation and Detection

Chromatography is a cornerstone for the analysis of Bilastine (B1667067) N-Oxide, providing the necessary separation from Bilastine and other process-related or degradation impurities. omchemlabs.in Techniques such as HPLC and UPLC are routinely employed for this purpose. omchemlabs.in

High-Performance Liquid Chromatography (HPLC), particularly in reverse-phase (RP-HPLC) mode, is a widely used technique for the determination of Bilastine and its impurities, including Bilastine N-Oxide. rjptonline.orgrjptonline.orgajpaonline.comjchr.org These methods are valued for their precision, accuracy, and robustness in quantifying the compound in both bulk drug substances and finished pharmaceutical formulations. rjptonline.orgijprajournal.com

Researchers have developed various RP-HPLC methods that successfully separate Bilastine from its degradation products. rjptonline.org The separation is typically achieved on C8 or C18 columns. rjptonline.orgajpaonline.comjchr.orgijper.org Mobile phases commonly consist of a mixture of an aqueous buffer (such as phosphate or formic acid) and an organic modifier like methanol or acetonitrile. rjptonline.orgajpaonline.comijper.orgufrgs.br Detection is consistently performed using a UV detector, with wavelengths set between 275 nm and 282 nm. rjptonline.orgjchr.orgijper.org For instance, one method achieved a sharp peak for Bilastine at a retention time of 2.167 minutes using a mobile phase of formic acid and methanol (50:50 v/v) at a flow rate of 0.8 mL/min. rjptonline.org Another study utilized a mobile phase of 0.1N Sodium Dihydrogen Phosphate and Methanol (60:40) with a flow rate of 1 mL/min, achieving a retention time of 1.894 minutes for Bilastine. ijper.org The ability of these methods to separate the parent drug from impurities formed under stress conditions confirms their utility in analyzing this compound. ijper.org

Table 1: HPLC Method Parameters for Analysis of Bilastine and Related Impurities
ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
Phenomenex Gemini C18 (150 x 4.60 mm, 5µm)Formic acid: Methanol (50:50 v/v)0.8282 rjptonline.orgrjptonline.org
INTERSIL C80.1N NaH2PO4: Methanol (60:40 v/v)1.0275 ijper.org
C18 (250 x 4.6 mm)Methanol: Orthophosphoric acid buffer (70:30 v/v)0.8280 ajpaonline.com
Shim-pack RP-18 (150 x 4.6 mm, 5 µm)0.3% Triethylamine (pH 6.0): Acetonitrile (55:45 v/v)1.0207 ufrgs.br
Discovery C8 (250 mm x 4.6 mm, 5µm)Methanol: 0.1% Ortho-phosphoric acid (55:45 %v/v)1.0276 semanticscholar.org

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and shorter run times, making it a powerful tool for analyzing Bilastine and its impurities like this compound. ijpsr.comglobalresearchonline.netijpsr.com UPLC methods have been specifically developed and validated for the determination of Bilastine impurities and for stability-indicating assays. ijpsr.comijpsr.com

A successful separation of Bilastine from its synthetic and degradation impurities was achieved on an Acquity UPLC CSH Phenyl-hexyl column (2.1 mm × 150 mm, 1.7 µm). ijpsr.com This method employed a gradient elution with a mobile phase consisting of 0.05% trifluoroacetic acid (TFA) in water and 0.05% TFA in acetonitrile, at a low flow rate of 0.10 mL/min and a column temperature of 25 °C. ijpsr.comijpsr.com Another UPLC method utilized a Phenomenex C8 column (50 x 2.1 mm, 1.7 µm) with an isocratic mobile phase of pH 3.5 Sodium Phosphate 10mM Buffer, Methanol, and Acetonitrile (60:30:10 v/v/v) at a flow rate of 0.5 ml/min. globalresearchonline.net These UPLC methods are validated according to ICH guidelines for specificity, precision, linearity, and robustness, ensuring reliable quantification of impurities. ijpsr.comijpsr.com

Table 2: UPLC Method Parameters for Analysis of Bilastine and Related Impurities
ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
Acquity UPLC CSH Phenyl-hexyl (150 x 2.1 mm, 1.7µm)Gradient: 0.05% TFA in water and 0.05% TFA in Acetonitrile0.10275 ijpsr.comijpsr.com
Phenomenex C8 (50 x 2.1 mm, 1.7µm)Isocratic: pH 3.5 Sodium Phosphate 10mM Buffer : Methanol : Acetonitrile (60:30:10 v/v/v)0.5248 globalresearchonline.net

While reverse-phase chromatography is common, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a valuable alternative, particularly for the separation of polar compounds like this compound. The application of HILIC has been explored for the determination of Bilastine and its degradation impurities, showcasing its utility for compounds that are poorly retained in RP-HPLC. rjptonline.org This technique is adept at separating polar analytes, which is a key characteristic of N-oxide compounds, thereby offering a specific and effective approach for the characterization of this compound.

Stability-indicating analytical methods are essential for pharmaceutical quality control as they must be able to resolve the active pharmaceutical ingredient (API) from any potential degradation products. ijprajournal.comijper.org For Bilastine, numerous stability-indicating HPLC and UPLC methods have been developed and validated according to International Conference on Harmonization (ICH) guidelines. rjptonline.orgijper.orgijpsr.comglobalresearchonline.netijpsr.com

These methods are established through forced degradation studies, where Bilastine is exposed to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light. rjptonline.orgijprajournal.comglobalresearchonline.netijpsr.com this compound has been identified as a principal degradation product, particularly under oxidative stress conditions, such as exposure to hydrogen peroxide. semanticscholar.orgresearchgate.netresearchgate.net The developed analytical methods have demonstrated the ability to separate the peak of this compound from the peak of Bilastine and other degradants, proving their specificity and stability-indicating power. semanticscholar.orgresearchgate.net For example, under oxidative stress, a significant degradation of Bilastine was observed, leading to the formation of the N-oxide derivative, which was then successfully quantified by the validated chromatographic method. semanticscholar.orgglobalresearchonline.net

Spectroscopic and Mass Spectrometric Identification and Structural Elucidation

Beyond chromatographic separation, definitive identification and structural confirmation of this compound rely on spectroscopic techniques, with mass spectrometry playing a pivotal role. omchemlabs.in

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS/MS), is the definitive technique for the structural elucidation of impurities like this compound. omchemlabs.inresearchgate.netresearchgate.net HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. semanticscholar.orgresearchgate.net

In the analysis of Bilastine degradation products, the N-oxide derivative was identified by a molecular ion peak at an m/z of 480.4 ([M+H]+) in positive ionization mode. semanticscholar.orgresearchgate.net This mass is precisely 16 Da greater than the molecular ion of Bilastine (m/z 464.3), which corresponds to the addition of one oxygen atom, a characteristic signature of N-oxide formation. semanticscholar.orgresearchgate.net Further structural confirmation is achieved through the analysis of fragmentation patterns in MS/MS experiments. semanticscholar.orgresearchgate.net Establishing a complete fragmentation pathway for both the parent drug and the impurity allows for an unambiguous structural assignment, confirming the identity of the degradation product as this compound. semanticscholar.orgresearchgate.net This level of detailed characterization is crucial for understanding degradation pathways and ensuring the quality of the drug substance. omchemlabs.in

Tandem Mass Spectrometry (LC-MS/MS, LC-Q-TOF-MS/MS) for Fragmentation Pathway Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the identification and structural characterization of this compound. semanticscholar.org This powerful analytical tool provides high sensitivity and selectivity, enabling the detection of trace amounts of the N-oxide in complex matrices.

In positive ionization mode, the LC-MS/MS spectrum of this compound exhibits a distinct molecular ion peak. For instance, studies have reported a molecular ion peak at an m/z of 480.4 Da ([M+H]+), which is approximately 16 Da greater than the molecular ion of Bilastine (464.3 Da), corresponding to the addition of an oxygen atom to form the N-oxide. researchgate.net

The fragmentation pathway of this compound has been elucidated through MS/MS analysis. A characteristic fragmentation involves the loss of the oxygen atom, a process known as deoxygenation, which can be indicative of an N-oxide. nih.gov Further fragmentation of the piperidine (B6355638) ring and other parts of the molecule provides a detailed structural fingerprint, allowing for its unambiguous identification. japsonline.com High-resolution mass spectrometry (HRMS), such as LC-Q-TOF-MS/MS, offers even greater accuracy in mass measurements, further confirming the elemental composition of the fragments and enhancing the confidence in the structural assignment of degradation products like this compound. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, plays a pivotal role in the definitive structural elucidation of this compound. omchemlabs.in While mass spectrometry provides information about the mass-to-charge ratio and fragmentation patterns, NMR offers detailed insights into the connectivity of atoms within the molecule.

¹H NMR spectra provide information about the chemical environment of protons, including their number, chemical shift, and coupling patterns. This data is instrumental in confirming the presence of specific functional groups and their relative positions. Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The combination of ¹H and ¹³C NMR data allows for a complete and unambiguous assignment of the chemical structure of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Analytical Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable complementary techniques in the analytical characterization of this compound. omchemlabs.in

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands corresponding to its various functional groups, such as the N-O stretching vibration, which would differentiate it from Bilastine.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While it is a less specific technique compared to MS and NMR, it is often used for quantitative analysis due to its simplicity and robustness. Analytical methods for Bilastine often utilize UV detection at a specific wavelength, and the UV spectrum of this compound can be used for its quantification in various samples. ufrgs.brajrconline.org

Method Validation Parameters and Robustness Studies

The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure the reliability and accuracy of the data generated. For this compound, method validation is performed in accordance with guidelines from the International Council for Harmonisation (ICH). omchemlabs.injchr.org

Specificity and Selectivity in Complex Matrices

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. omchemlabs.inresearchgate.netnih.govresearchgate.net In the context of this compound analysis, the method must be able to distinguish it from Bilastine and other related substances. semanticscholar.orgufrgs.brresearchgate.net Chromatographic methods, such as HPLC and UPLC, are designed to achieve sufficient separation of all relevant compounds, ensuring that the peak corresponding to this compound is free from interference. ijpsr.com

Linearity and Quantitative Range Determination

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. omchemlabs.inresearchgate.netnih.govresearchgate.net The quantitative range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. semanticscholar.orgufrgs.brresearchgate.net

For the quantification of Bilastine and its impurities, including the N-oxide, calibration curves are constructed by plotting the peak area response against a series of known concentrations. The linearity is then evaluated by the correlation coefficient (r²) of the regression line.

Table 1: Examples of Linearity Ranges for Bilastine Analysis

Analytical MethodLinearity Range (µg/mL)Correlation Coefficient (r²)
RP-HPLC semanticscholar.org25 - 150Not Specified
RP-HPLC researchgate.net5.0 - 50> 0.99
RP-HPLC jchr.org5 - 300.9924
RP-HPLC ijpsonline.com20 - 1200.9997
Spectrophotometric ajrconline.org2 - 120.9993
LC with Fluorescence Detection nih.gov0.20 - 0.70Not Specified

Precision and Accuracy Assessments (Intraday and Interday Variability)

Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. omchemlabs.inresearchgate.netnih.govresearchgate.net It is typically assessed at two levels:

Intraday Precision (Repeatability): Assesses the precision over a short period with the same analyst and equipment. semanticscholar.orgufrgs.brresearchgate.net

Interday Precision (Intermediate Precision): Assesses the precision over a longer period, often on different days, with different analysts and equipment. semanticscholar.orgufrgs.brresearchgate.net

Accuracy is the closeness of the test results obtained by the method to the true value. omchemlabs.inresearchgate.netnih.govresearchgate.net It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. semanticscholar.orgufrgs.brresearchgate.net

Table 2: Representative Precision and Accuracy Data for Bilastine Analytical Methods

Analytical MethodIntraday Precision (%RSD)Interday Precision (%RSD)Accuracy (% Recovery)
RP-HPLC researchgate.net0.82 - 1.620.2699.22 - 100.56
RP-HPLC ijpsonline.com< 2< 298.8 - 99.7
Spectrophotometric 0.33 - 0.580.22 - 0.6098.92 - 100.27
RP-HPLC ijper.org0.057Not Specified97 - 103

Robustness Evaluation and Method Transferability

The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For this compound, ensuring the robustness of its characterization and quantification methods is a critical component of method validation, guaranteeing that the method is dependable under the varied conditions it might encounter in different laboratories or over time.

Robustness is typically evaluated by systematically altering various method parameters and observing the effect on the analytical results. Key parameters for chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), which are commonly used for the analysis of this compound, are frequently investigated. omchemlabs.inresearchgate.net These parameters include the flow rate of the mobile phase, the pH of the buffer solution in the mobile phase, the proportional composition of the mobile phase solvents, and the column temperature. researchgate.net The evaluation involves analyzing the data from these variations for any significant impact on critical method responses like peak area, retention time, tailing factor, and the number of theoretical plates. researchgate.net For a method to be considered robust, the results should remain within acceptable limits of precision and accuracy despite these minor changes. ijpsonline.com

The following table details typical parameters and their variation ranges often examined during the robustness testing of an HPLC method for a compound like this compound.

ParameterTypical Variation
Flow Rate ± 0.1 to 0.2 mL/min
Mobile Phase pH ± 0.1 to 0.2 units
Mobile Phase Composition ± 1% to 2% absolute for each component
Column Temperature ± 2°C to 5°C
Wavelength ± 2 nm

Method transferability is the process that qualifies a laboratory to use an analytical test procedure that originated in another laboratory, thus ensuring comparable results. While specific studies on the method transferability for this compound are not extensively detailed in public literature, the principles are well-established within the pharmaceutical industry. The process involves a formal assessment to demonstrate that the receiving laboratory can perform the analytical method with the same level of accuracy, precision, and reliability as the originating laboratory. This often includes co-validation by both laboratories or a comparative study using a common set of samples. Successful method transfer is crucial for maintaining consistency in quality control across different manufacturing sites and contract research organizations.

Application of Analytical Quality by Design (AQbD) Principles to Method Development

Analytical Quality by Design (AQbD) is a systematic, science- and risk-based approach to the development of analytical procedures that ensures predefined objectives are met throughout the lifecycle of the method. ijpda.orgamericanpharmaceuticalreview.comresearchgate.net This modern paradigm moves away from the traditional "one factor at a time" (OFAT) approach to a more holistic understanding of the method's capabilities, resulting in more robust and reliable analytical methods. ijpda.org The application of AQbD is particularly valuable for complex analyses, such as the quantification of this compound and its related impurities. omchemlabs.inresearchgate.net

The AQbD process begins with defining the Analytical Target Profile (ATP) . The ATP is a prospective summary of the performance requirements of the analytical method, outlining what needs to be measured and the necessary quality of those measurements. For a method intended for this compound, the ATP would specify the analyte, the expected concentration range, and the required accuracy, precision, and specificity to ensure it is fit for its intended purpose, such as impurity profiling or stability testing. researchgate.net

Following the definition of the ATP, Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs) are identified. researchgate.net

CMAs are the performance characteristics of the method that must be attained to meet the ATP, such as resolution between this compound and its impurities, peak symmetry, and retention time.

CMPs are the method variables that can significantly impact the CMAs, for instance, mobile phase pH, gradient slope, and column temperature in an HPLC method.

A crucial step in AQbD is risk assessment , which is used to identify and rank the parameters that are most likely to affect the method's performance. nih.gov Tools like Failure Mode Effects Analysis (FMEA) or Ishikawa (fishbone) diagrams are often employed to understand the relationships between CMPs and CMAs.

The table below illustrates a simplified risk assessment for an HPLC method for this compound.

Critical Method Parameter (CMP)Potential Impact on Critical Method Attributes (CMAs)
Mobile Phase pH Resolution, Peak Shape, Retention Time
Organic Solvent % Retention Time, Resolution
Column Temperature Retention Time, Peak Shape, Column Efficiency
Flow Rate Retention Time, Resolution, Peak Width
Wavelength Sensitivity, Linearity

Once high-risk parameters are identified, Design of Experiments (DoE) is utilized to systematically study the effects of these parameters and their interactions on the CMAs. ijpda.org This statistical approach allows for the efficient exploration of the experimental space and leads to the definition of a Method Operable Design Region (MODR) . ijpda.org The MODR is a multidimensional space of method parameters within which the method is proven to perform robustly and meet all acceptance criteria. Operating within the MODR ensures consistent method performance and reduces the likelihood of out-of-specification (OOS) results. ijpda.org

For example, a central composite or Box-Behnken design could be used to investigate the effects of mobile phase pH, organic solvent percentage, and column temperature on the resolution and tailing factor for the this compound peak. The data from the DoE is then used to generate response surface models that predict the method's performance under different conditions.

The final stage of the AQbD process involves establishing a Control Strategy , which includes setting appropriate system suitability tests and defining the operational ranges for the critical parameters within the MODR to ensure the method's continued performance throughout its lifecycle. This scientifically-grounded approach results in a well-understood, robust, and flexible analytical method for the characterization and quantification of this compound. americanpharmaceuticalreview.com

Stability and Degradation Kinetics of Bilastine N Oxide

Investigation of Bilastine (B1667067) Degradation Under Forced Stress Conditions Yielding N-Oxide

Forced degradation studies expose a drug substance to stress conditions more severe than standard storage conditions to accelerate degradation. This process helps in identifying degradation products and understanding the intrinsic stability of the molecule.

Bilastine has been shown to be susceptible to oxidative degradation, with Bilastine N-Oxide being a primary resulting impurity. omchemlabs.inchemicalbook.comchemicea.com The formation of the N-oxide occurs on the piperidine (B6355638) ring of the Bilastine molecule, which has a high electron density on its nitrogen atom, making it prone to oxidation. google.com

Studies utilizing hydrogen peroxide (H2O2) as the oxidizing agent have successfully identified the formation of this N-oxide. semanticscholar.org Analysis using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) confirmed the identity of the degradation product. The mass spectrum of the N-oxide shows a molecular ion peak at an m/z (mass-to-charge ratio) that is 16 units greater than that of the parent Bilastine molecule, which corresponds to the addition of one oxygen atom. semanticscholar.org The reaction with various peroxides, such as hydrogen peroxide or m-chloro peroxybenzoic acid, can be used to synthesize the this compound impurity for use as a reference standard in quality control. google.com

Different studies have reported varying degrees of degradation under oxidative conditions, as summarized in the table below.

Table 1: Summary of Bilastine Degradation under Oxidative Stress

Oxidizing AgentConditions% Degradation of BilastineSource
30% H2O2Heated for 2 hours62.07% researchgate.net
6% H2O240°CUp to 28.2% (on marketed formulation) jddtonline.info
Not SpecifiedNot Specified32.22% ijpsdronline.com

Forced degradation studies under hydrolytic conditions indicate that Bilastine's stability is pH-dependent. The compound is marginally degraded under acidic conditions and is generally stable in alkaline environments. ijpsonline.com Significant degradation has been observed at low pH values (e.g., pH 2.2), especially when combined with heat. jddtonline.info

However, the scientific literature reviewed does not indicate that this compound is formed under either acidic or basic hydrolytic stress. The degradation pathways under these conditions lead to other products. For instance, under acidic conditions in the presence of methanol, the methyl ester of Bilastine has been identified as a degradation product. semanticscholar.org Information regarding the stability of the pre-formed this compound molecule under hydrolytic conditions is not available in the reviewed literature.

Table 2: Hydrolytic Degradation of Bilastine

ConditionTemperatureTime% DegradationSource
0.1 N HCl80°C30 min7.25% ijpsonline.com
pH 2.2 Buffer60°CNot specified60.8% jddtonline.info
0.1 N NaOH80°C2 hoursStable ijpsonline.com

The thermal stability of Bilastine has yielded varied results across different studies. Some investigations report marginal degradation under dry heat (e.g., 105°C for 12 hours), while others find it to be stable under thermal stress. ijpsonline.comijpar.com The degradation observed is generally low. There is no evidence in the reviewed scientific literature to suggest that thermal stress is a pathway for the formation of this compound. Furthermore, specific data on the stability of this compound itself when subjected to thermal stress is not available.

There are conflicting reports regarding the photostability of Bilastine. Several forced degradation studies concluded that Bilastine is stable under photolytic conditions. ijpsdronline.comijpsonline.com Conversely, other research indicates significant degradation when exposed to UVA light, with the extent of degradation increasing with exposure time. researchgate.net One study specifically investigating photodegradation kinetics found that the process follows a first-order reaction. researchgate.net Despite these findings, none of the available studies have identified this compound as a product of photolytic degradation.

Kinetic Studies of N-Oxide Formation and Subsequent Reactions

Kinetic studies on the degradation of Bilastine under various stress conditions have shown that the reactions often follow pseudo-first-order kinetics. jddtonline.infojddtonline.info This has been specifically observed for the degradation process under oxidative conditions which leads to the formation of this compound.

One study determined the degradation kinetics of Bilastine under oxidative stress and calculated the activation energy for the reaction. semanticscholar.org Another investigation into the photodegradation of Bilastine in a methanolic solution also found that the kinetics follow a first-order reaction, calculating a degradation rate constant (k) of 0.0007 min⁻¹. researchgate.net

Table 3: Kinetic Parameters of Bilastine Degradation

Stress ConditionKinetic ModelKey FindingsSource
Oxidative, Hydrolytic (various pH), ThermalPseudo-first-orderDegradation rate is influenced by pH, temperature, and presence of an oxidizing agent. jddtonline.infojddtonline.info
OxidativeNot specifiedDegradation kinetics were established and activation energy was calculated. semanticscholar.org
Photolytic (UVC radiation)First-orderDegradation rate constant (k) = 0.0007 min⁻¹; t90% = 27.11 minutes. researchgate.net

Synthesis and Reference Standard Development of Bilastine N Oxide

Chemical Synthesis Pathways for Bilastine (B1667067) N-Oxide

The primary pathway for synthesizing Bilastine N-Oxide involves the direct oxidation of Bilastine. This process must be carefully controlled to ensure a high yield of the desired N-oxide impurity, which can then be used as a reference standard for quality control in the production of Bilastine. google.com

The synthesis of this compound is achieved through a controlled oxidation reaction where Bilastine is the starting material. google.com The reaction is typically carried out in an alcohol-based solvent, such as methanol, ethanol, propanol, or isopropanol. google.com The presence of the piperidine (B6355638) ring in the Bilastine molecule, with its high electron density on the nitrogen atom, makes it prone to oxidation, resulting in the formation of the corresponding N-oxide. google.com This impurity has a polarity close to that of Bilastine, making its removal challenging and necessitating the availability of a pure reference standard for accurate detection and quantification. google.com

A variety of oxidizing agents can be employed to facilitate the N-oxidation of Bilastine. The choice of agent is crucial for controlling the reaction and maximizing the yield of this compound. These agents are generally categorized as peroxides, metal-oxides, or oxidizing gases. google.com

Oxidizing Agent CategorySpecific Examples
Peroxides Hydrogen peroxide, metachloroperbenzoic acid (m-CPBA), tert-Butyl hydroperoxide
Metal-Oxides Manganese dioxide, Potassium permanganate, Potassium dichromate
Oxidizing Gases Oxygen, Ozone, Chlorine

The table above lists specific oxidizing agents used in the synthesis of this compound. google.com

Preparation and Characterization of Reference Standards for Analytical Use

The preparation of highly purified this compound is essential for its use as a reference standard. google.com These standards are indispensable for analytical method development, method validation (AMV), and quality control (QC) applications during the synthesis and formulation stages of Bilastine drug development. axios-research.comsynzeal.comaxios-research.com The availability of a well-characterized reference standard allows for accurate impurity profiling, which is a critical component of pharmaceutical quality control to ensure the safety and efficacy of the final drug product. omchemlabs.in

Once synthesized, purification is performed using techniques like recrystallization or preparative chromatography to isolate the N-oxide from unreacted starting materials and other byproducts. omchemlabs.in The characterization and structural elucidation of the purified this compound reference standard are performed using a range of sophisticated analytical techniques. omchemlabs.in

Common Analytical Characterization Techniques:

High-Performance Liquid Chromatography (HPLC): Used for separation and quantification. omchemlabs.in

Mass Spectrometry (MS): Used for determining the molecular weight and fragmentation patterns to confirm the structure. omchemlabs.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure. omchemlabs.in

Infrared (IR) Spectroscopy: Used to identify functional groups within the molecule. omchemlabs.in

These fully characterized reference standards are compliant with regulatory guidelines and can be used for traceability against pharmacopeial standards. axios-research.comsynzeal.com

Stereochemical Aspects of N-Oxide Formation (e.g., cis and trans Isomers)

The oxidation of the tertiary nitrogen atom in the piperidine ring of Bilastine introduces a new stereocenter, leading to the formation of two diastereomeric isomers: cis-Bilastine N-Oxide and trans-Bilastine N-Oxide. cymitquimica.com Consequently, the synthesis typically results in a mixture of these two isomers. cymitquimica.com

For precise analytical applications, these isomers are often separated and characterized individually. They are available commercially as distinct reference standards, each with a unique Chemical Abstracts Service (CAS) number. The specific chemical name for the cis isomer is (1r,4s)-1-(4-(2-carboxypropan-2-yl)phenethyl)-4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine 1-oxide. synzeal.com

CompoundCAS Number
This compound (Mixture of isomers) 2069238-47-5
cis-Bilastine N-Oxide 1934257-94-9
trans-Bilastine N-Oxide 1934257-95-0

The table provides the CAS numbers for the isomeric forms of this compound. axios-research.comcymitquimica.comsimsonpharma.com

Role of Bilastine N Oxide in Impurity Profiling and Quality Control of Bilastine

Impurity Detection and Monitoring Strategies in Bilastine (B1667067) Manufacturing

The detection and monitoring of Bilastine N-Oxide are integral to the quality control of Bilastine manufacturing, ensuring the final product meets regulatory standards. omchemlabs.inomchemlabs.in Strategies are centered around advanced analytical methodologies capable of separating, identifying, and quantifying this specific impurity, even at trace levels.

A cornerstone of this process is the use of stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). ijpsr.com These chromatographic techniques are designed to separate Bilastine from its process-related impurities and degradation products. omchemlabs.inijpsr.com To ensure these methods are effective, forced degradation studies are conducted where Bilastine is subjected to stress conditions, such as exposure to oxidizing agents like hydrogen peroxide, to intentionally generate degradation products, including this compound. ijpsr.comresearchgate.net This allows for the confirmation that the analytical method can effectively resolve the impurity from the active pharmaceutical ingredient (API). ijpsr.com

For the unequivocal identification and structural elucidation of the impurity, chromatography systems are often coupled with advanced detectors. omchemlabs.in Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), is used to confirm the molecular weight and fragmentation pattern of this compound. omchemlabs.inresearchgate.net Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in characterizing the precise chemical structure of the isolated impurity. omchemlabs.inomchemlabs.in These sophisticated techniques provide a comprehensive profile of the impurities present. omchemlabs.in

Table 1: Analytical Methods for Detection and Monitoring of this compound

Analytical TechniquePurpose in Impurity ProfilingKey Findings and Parameters
UPLC / HPLC Separation and quantification of this compound from the Bilastine API and other impurities. ijpsr.comMethods are validated for stability-indicating properties; often use C18 or Phenyl-hexyl columns with UV detection. ijpsr.comresearchgate.net
Mass Spectrometry (MS/HRMS) Structural confirmation and identification of the impurity based on its mass-to-charge ratio. omchemlabs.inresearchgate.netConfirms the identity of this compound as a degradation product formed under oxidative stress. researchgate.net
NMR Spectroscopy Detailed structural elucidation of the isolated impurity. omchemlabs.inomchemlabs.inProvides definitive structural information, confirming the N-oxidation on the piperidine (B6355638) ring. omchemlabs.in
Forced Degradation Studies To generate the impurity under controlled conditions and validate the specificity of the analytical method. ijpsr.comBilastine is shown to degrade under oxidative conditions to form the N-oxide. researchgate.net

Analytical Control Strategies for this compound in Pharmaceutical Materials

Analytical control strategies ensure that the methods used to monitor this compound are reliable, reproducible, and fit for purpose. These strategies are governed by stringent regulatory guidelines, such as those from the International Council for Harmonisation (ICH). omchemlabs.inijpsr.com A critical component of this control is the use of highly purified this compound as a reference standard for the development, validation, and routine application of analytical methods. google.comsynzeal.comsynzeal.com

Method validation is a formal process that confirms the analytical procedure is suitable for its intended use. omchemlabs.in This involves assessing several key performance parameters:

Specificity: The method's ability to accurately measure this compound without interference from the API, other impurities, or excipients. omchemlabs.inijpsr.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively. ijpsr.com This ensures the method is sensitive enough to monitor the impurity at levels compliant with regulatory thresholds.

Linearity: The demonstration that the analytical method's response is directly proportional to the concentration of this compound over a given range. ijpsr.com

Accuracy and Precision: Accuracy confirms the closeness of the test results to the true value, while precision measures the repeatability of the results from a homogeneous sample. omchemlabs.inijpsr.com

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, demonstrating its reliability for routine use. omchemlabs.in

Based on these validated methods, strict acceptance criteria are established for this compound in the drug substance and final product, adhering to ICH-defined reporting and identification thresholds. ijpsjournal.comresearchgate.net

Table 2: Key Parameters in the Analytical Method Validation for this compound

Validation ParameterSignificance in Quality Control
Specificity Ensures that the peak corresponding to this compound is not inflated by other co-eluting substances, providing an accurate measurement. omchemlabs.inijpsr.com
Limit of Quantitation (LOQ) Defines the lower limit for accurate measurement, ensuring that the impurity can be controlled at or below its specified limit. ijpsr.com
Linearity Confirms a proportional relationship between instrument response and impurity concentration, allowing for accurate quantification across a range of levels. ijpsr.com
Accuracy Guarantees that the reported amount of this compound is a true reflection of the amount present in the sample. omchemlabs.in
Precision Demonstrates the consistency and reproducibility of the analytical method, ensuring reliable results across different tests and analysts. omchemlabs.inijpsr.com

Strategies for Control and Mitigation of N-Oxide Impurity in Drug Substances

The primary mechanism for the formation of this compound is the oxidation of the nitrogen atom in the piperidine ring. google.com Strategies to control this impurity are multifaceted and include:

Control of Raw Materials and Reagents: Utilizing high-purity starting materials and reagents minimizes the presence of metallic or other impurities that could catalyze oxidation reactions.

Optimization of Process Parameters: The manufacturing process is carefully designed to avoid harsh oxidative conditions. omchemlabs.in This includes controlling reaction temperatures, pH, and exposure to oxygen. In many cases, reactions are performed under an inert atmosphere (e.g., nitrogen) to prevent unwanted oxidation. omchemlabs.in

Purification Processes: Robust purification techniques, such as recrystallization and column chromatography, are developed to effectively remove any this compound that may have formed. The selection of the purification method is critical, as the similar polarity of Bilastine and its N-oxide can make separation challenging. google.com

Packaging and Storage Conditions: The finished drug substance is stored under controlled conditions of temperature and humidity. It is also protected from light and packaged in well-sealed containers to prevent oxidative degradation throughout its shelf life. omchemlabs.in

By integrating these strategies, manufacturers can effectively control and limit the presence of this compound, ensuring the final drug product consistently meets its quality specifications.

Table 3: Summary of Control and Mitigation Strategies for this compound

Strategy TypeSpecific ActionRationale / Mechanism
Raw Material Control Use of high-quality starting materials and reagents. Prevents the introduction of catalysts or oxidizing agents that could promote N-oxide formation.
Process Control Conduct reactions under an inert atmosphere; optimize temperature and pH. omchemlabs.inMinimizes exposure to atmospheric oxygen and avoids reaction conditions known to favor oxidation. omchemlabs.ingoogle.com
Purification Employing techniques like recrystallization or chromatography. To selectively remove the N-oxide impurity from the final API, though challenged by similar polarity. google.com
Storage and Handling Storing the API and drug product in appropriate containers under controlled environmental conditions. Protects the substance from exposure to oxygen, light, and humidity, which can cause degradation over time. omchemlabs.in

Future Research Directions and Emerging Methodologies for Bilastine N Oxide Research

Advanced Analytical Techniques for Trace Analysis and Isomer Differentiation

The accurate detection and quantification of Bilastine (B1667067) N-Oxide, particularly at trace levels and in the presence of its parent compound and other impurities, requires the application of advanced analytical methodologies. The impurity profile of Bilastine N-Oxide is critical for ensuring the quality and safety of the active pharmaceutical ingredient (API), Bilastine. omchemlabs.in

Sophisticated chromatographic techniques are central to this endeavor. Ultra-High-Performance Liquid Chromatography (UPLC) has demonstrated success in separating Bilastine from its synthetic and degradation impurities. ijpsr.com Future research will likely focus on optimizing UPLC methods specifically for this compound, aiming for enhanced resolution and sensitivity. The coupling of these high-resolution liquid chromatography systems with mass spectrometry (LC-MS), particularly tandem mass spectrometry (MS/MS), is a crucial direction for unambiguous identification and structural elucidation of trace-level impurities. omchemlabs.in Such techniques are indispensable for distinguishing this compound from other related substances.

A significant challenge in the analysis of this compound is the differentiation of its stereoisomers, such as the cis and trans isomers. axios-research.commolwaysourcing.com These isomers may exhibit different physicochemical properties and toxicological profiles, making their individual quantification essential. The development of chiral chromatography methods or advanced mass spectrometry techniques capable of isomer differentiation will be a key area of investigation. Achieving low limits of detection (LOD) and quantification (LOQ) is also critical for trace analysis in both pharmaceutical and environmental samples. ijpsr.com

Table 1: UPLC Method Parameters for Bilastine Impurity Analysis
ParameterConditionReference
Chromatography SystemAcquity UPLC ijpsr.com
ColumnAcquity UPLC CSH Phenyl-hexyl (2.1 mm × 150 mm, 1.7 µ) ijpsr.com
Mobile PhaseGradient mode with 0.05% TFA in water and 0.05% TFA in Acetonitrile ijpsr.com
Flow Rate0.10 mL/min ijpsr.com
Column Temperature25 °C ijpsr.com
Detection Wavelength275 nm (UV) ijpsr.com
LOQ for Bilastine0.55 µg/mL ijpsr.com

Novel Synthetic Approaches for N-Oxide Derivatives with High Purity and Yield

The availability of high-purity this compound is essential for its use as a reference standard in analytical methods and for conducting toxicological and environmental studies. veeprho.comgoogle.com Consequently, the development of novel, efficient, and scalable synthetic approaches is a significant area of future research.

Current methods involve the direct oxidation of Bilastine. google.com The piperidine (B6355638) ring within the Bilastine structure is susceptible to oxidation, leading to the formation of the corresponding N-oxide. google.com A patented method describes the synthesis of this compound by reacting Bilastine with an oxidizing agent in an alcohol-based solvent, which is reported to produce a high yield. google.com

Future synthetic strategies will likely explore a broader range of oxidizing agents and catalytic systems to improve yield, purity, and environmental sustainability. The use of greener oxidants, such as hydrogen peroxide in combination with catalysts like titanium silicalite (TS-1) in continuous flow reactors, represents a promising avenue. organic-chemistry.org Other oxidizing systems that have proven effective for the synthesis of various N-oxides include meta-chloroperoxybenzoic acid (mCPBA), sodium percarbonate, and urea-hydrogen peroxide adduct (UHP). organic-chemistry.orgresearchgate.net The selection of the oxidant and reaction conditions is critical to minimize the formation of side products and simplify purification. omchemlabs.in

Furthermore, research into advanced purification techniques is necessary to achieve the high purity required for a reference standard. Methods such as preparative chromatography, recrystallization, and solvent extraction will be optimized to effectively remove any unreacted Bilastine, residual solvents, or other synthesis-related impurities. omchemlabs.in

Table 2: Comparison of Oxidizing Systems for N-Oxide Synthesis
Oxidizing Agent/SystemTypical ConditionsPotential AdvantagesReference
Peroxides (e.g., H₂O₂)Often requires a catalyst (e.g., TS-1) or acidic medium."Green" reagent (water is the byproduct), suitable for flow chemistry. google.comorganic-chemistry.org
m-Chloroperoxybenzoic acid (mCPBA)Used in chlorinated solvents at low temperatures.Highly effective and general for N-oxidation. researchgate.net
Sodium PercarbonateMild conditions, often used with a rhenium-based catalyst.Stable, inexpensive, and efficient solid oxygen source. organic-chemistry.org
Urea-Hydrogen Peroxide (UHP)Solid-state oxidation, often solvent-free.Stable, inexpensive, and easy to handle. organic-chemistry.org
Metal-Oxides (e.g., MnO₂)Used in organic solvents.Alternative to peroxide-based reagents. google.com

Deeper Mechanistic Insights into Oxidation Pathways and Stability

A thorough understanding of the mechanisms driving the formation and degradation of this compound is crucial for controlling its presence in pharmaceutical products and predicting its stability. This compound is known to form as a product of forced degradation, particularly under oxidative and photolytic stress conditions. researchgate.net

Forced degradation studies on Bilastine provide valuable insights into these pathways. Research has shown that Bilastine is highly susceptible to degradation when exposed to oxidizing agents like hydrogen peroxide, with one study reporting over 60% degradation. researchgate.net It is also sensitive to photolytic degradation under UVA light. researchgate.net These studies help to establish the conditions under which this compound is likely to form, informing manufacturing and storage protocols for the parent drug.

Future research should focus on elucidating the precise reaction kinetics and mechanisms of these degradation pathways. Investigating the influence of factors such as pH, temperature, ionic strength, and light intensity on the rate of N-oxide formation will allow for the development of predictive stability models. jddtonline.info Studies have indicated that the degradation behavior of Bilastine often follows pseudo-first-order kinetics, and applying these models to N-oxide formation would be a logical next step. jddtonline.info Advanced computational modeling and spectroscopic studies could provide atomic-level details of the oxidation process, helping to identify reactive intermediates and transition states.

Table 3: Summary of Bilastine Forced Degradation Studies
Stress ConditionConditions AppliedObserved Degradation (%)Reference
Oxidative30% H₂O₂ for 2 hours with heating62.07% researchgate.net
Photolytic (UVA)UVA light for 2 hours37.30% researchgate.net
Photolytic (UVA)UVA light for 8 hours72.35% researchgate.net
Photolytic (UVA)UVA light for 16 hours82.94% researchgate.net
Acid HydrolysisStableNot significant researchgate.net
Base HydrolysisStableNot significant researchgate.net
ThermalStableNot significant researchgate.net

Environmental Fate and Detection of N-Oxide Metabolites/Degradants in Aquatic Systems

The increasing detection of pharmaceuticals in aquatic environments has raised concerns about their potential ecological impact. researchgate.net As a metabolite of a widely used drug, this compound could potentially enter aquatic systems through wastewater effluent. Therefore, understanding its environmental fate, persistence, and potential for detection is a critical area for future research.

An environmental risk assessment conducted for the parent compound, Bilastine, provides a foundational dataset. nih.gov The Predicted Environmental Concentration (PEC) for Bilastine in surface water was calculated to be 0.1 µg/L. researchgate.netnih.gov Crucially, studies showed that Bilastine is not readily biodegradable, suggesting it may persist in the environment. nih.gov This lack of biodegradability implies that its primary metabolites, including this compound, may also exhibit persistence.

Future research must focus on developing highly sensitive analytical methods, such as LC-MS/MS, specifically for the detection and quantification of this compound in complex environmental matrices like wastewater, surface water, and sediment. The goal will be to determine the actual environmental concentrations of this metabolite. Following detection, ecotoxicological studies on this compound will be necessary to assess its potential risk to aquatic organisms. The existing toxicity data for Bilastine, which shows high No Observed Effect Concentration (NOEC) values for several aquatic species, can serve as a benchmark for these future investigations. nih.gov

Table 4: Ecotoxicity Data for Bilastine
OrganismEndpointResultReference
Green Algae (Pseudokirchneriella subcapitata)NOEC (72h, growth rate)22 mg/L nih.gov
Daphnids (Daphnia magna)NOEC (21d, reproduction)> 13 mg/L nih.gov
Zebra Fish (Danio rerio)NOEC (35d, development)> 13 mg/L nih.gov
Midges (Chironomus riparius)No significant effectsN/A nih.gov
Activated SludgeNo significant effects on respiration rateN/A nih.gov

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Bilastine N-Oxide with high purity?

  • Methodological Answer : Follow a stepwise synthesis approach using 1-(4-(2-carboxypropan-2-yl)phenethyl)-4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine as the precursor. Optimize oxidation conditions (e.g., peroxide-based reagents) while monitoring reaction progress via HPLC. Purify via recrystallization in inert solvents (e.g., DMF or DMSO under -20°C storage) and validate purity using NMR (¹H/¹³C) and mass spectrometry. Ensure inert atmospheric conditions to prevent degradation .
  • Key Data : Melting point (139–159°C, decomposition), solubility limitations in polar solvents .

Q. How should researchers characterize the identity of this compound to distinguish it from related impurities?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • Structural Confirmation : Use 2D-NMR (COSY, HSQC) to verify the N-oxide moiety and aromatic proton environments.
  • Chromatographic Purity : Employ reverse-phase HPLC with a C18 column (UV detection at 254 nm) and compare retention times against known impurities (e.g., Bilastine Impurity 6).
  • Elemental Analysis : Validate molecular formula (C₂₈H₃₇N₃O₄) through combustion analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying storage conditions?

  • Methodological Answer : Design a controlled stability study with variables:

  • Temperature : Test degradation rates at -20°C (recommended storage) vs. 25°C.
  • Atmosphere : Compare inert (argon) vs. ambient conditions.
  • Analytical Metrics : Quantify decomposition products via LC-MS and track changes in melting point ranges. Use Arrhenius equation modeling to predict long-term stability. Address discrepancies by standardizing humidity controls and solvent purity .
    • Data Interpretation Tip : Cross-validate findings with secondary sources (e.g., NIST databases) to rule out methodological biases .

Q. What strategies are effective for studying this compound’s interactions with biological matrices during pharmacokinetic assays?

  • Methodological Answer :

  • In Vitro Models : Use human liver microsomes to assess metabolic pathways (CYP450 isoforms).
  • Sample Preparation : Apply protein precipitation (acetonitrile) followed by SPE (solid-phase extraction) to isolate the compound from plasma.
  • Quantification : Develop a validated UPLC-MS/MS method with deuterated internal standards (e.g., Bilastine-D6) to minimize matrix effects. Include collision-induced dissociation (CID) studies to identify metabolite fragments .

Q. How can computational modeling improve predictions of this compound’s reactivity in novel drug formulations?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solubility and diffusion coefficients in excipient systems (e.g., PEG matrices) using force fields like CHARMM or AMBER.
  • Quantum Mechanics (QM) : Calculate redox potentials (DFT/B3LYP) to predict susceptibility to oxidation/reduction in physiological environments.
  • Validation : Compare simulated data with experimental DSC (differential scanning calorimetry) and XRD (X-ray diffraction) results to refine models .

Methodological Frameworks for Data Analysis

Q. What statistical approaches are appropriate for analyzing dose-response relationships involving this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Error Analysis : Apply Monte Carlo simulations to account for variability in purity (±1–2% via HPLC) and biological replicates.
  • Contradiction Resolution : Use meta-analysis (e.g., random-effects models) to reconcile conflicting EC₅₀ values across studies .

Q. How should researchers design experiments to investigate this compound’s role as a trace impurity in drug formulations?

  • Methodological Answer :

  • Forced Degradation Studies : Expose Bilastine to stress conditions (heat, light, pH extremes) and quantify N-oxide formation via LC-UV/MS.
  • Threshold Determination : Establish ICH Q3B-compliant limits (<0.1% w/w) using calibration curves with impurity standards.
  • Cross-Study Validation : Compare degradation pathways with structurally similar antihistamines (e.g., fexofenadine N-oxide) to identify shared mechanisms .

Theoretical and Reproducibility Considerations

Q. What theoretical frameworks explain this compound’s instability in aqueous solutions?

  • Methodological Answer :

  • Hydrolysis Mechanisms : Apply Marcus theory to model nucleophilic attack on the N-oxide group.
  • Solvent Effects : Use Kamlet-Taft parameters to correlate polarity with degradation rates.
  • Experimental Validation : Conduct pH-rate profiling (pH 1–10) and characterize intermediates via stopped-flow spectroscopy .

Q. How can researchers enhance reproducibility in studies involving this compound?

  • Methodological Answer :

  • Documentation Standards : Adhere to Beilstein Journal guidelines: report full synthetic procedures (reagent equivalents, stirring times) and raw spectral data in supplementary files .
  • Open Data : Share crystal structures (CCDC deposition) and HPLC chromatograms in public repositories (e.g., Zenodo).
  • Peer Review : Invite third-party validation via interlaboratory studies, focusing on purity thresholds and spectral assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.